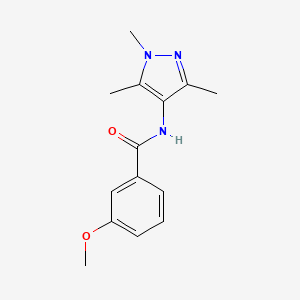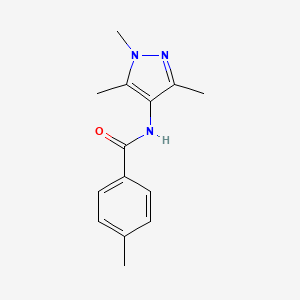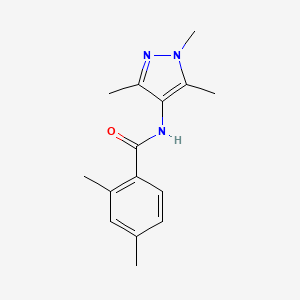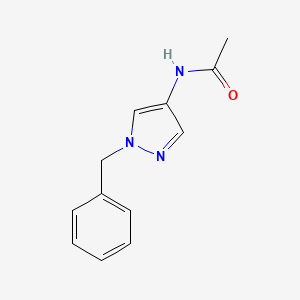![molecular formula C13H19N3O B7459025 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been developed for the treatment of chronic pain. The compound was first synthesized in 2007 by the French pharmaceutical company, Biotrial. It has been the subject of intense scientific research due to its potential therapeutic benefits, but also due to the unfortunate incident that occurred during a clinical trial in 2016, which led to the death of one participant and the hospitalization of several others.
Mechanism of Action
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is a reversible inhibitor of FAAH. It binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 have been extensively studied in preclinical models. In rats, the compound has been shown to reduce nociceptive behavior in models of neuropathic pain. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is its specificity for FAAH. Unlike other FAAH inhibitors, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 does not inhibit other enzymes that are involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the role of FAAH in pain and other physiological processes. However, one limitation of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is its potential for off-target effects. The compound has been shown to inhibit other enzymes at high concentrations, which may complicate its use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474. One area of research is the development of safer and more effective FAAH inhibitors for the treatment of chronic pain. Another area of research is the investigation of the role of endocannabinoids in other physiological processes, such as mood, appetite, and immune function. Additionally, the incident that occurred during the clinical trial of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 has led to increased scrutiny of the safety and ethics of clinical research, which may lead to changes in the way that clinical trials are conducted in the future.
Synthesis Methods
The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 involves several steps, including the reaction of bicyclo[2.2.1]hept-2-ene with N-(1-methylpyrazol-3-yl)acetyl chloride, followed by reduction and purification. The compound has a molecular weight of 318.4 g/mol and a melting point of 115-118°C.
Scientific Research Applications
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 has been investigated for its potential use in the treatment of chronic pain, specifically neuropathic pain. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that help regulate pain, mood, appetite, and other physiological processes. By inhibiting FAAH, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain.
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-5-4-12(15-16)14-13(17)8-11-7-9-2-3-10(11)6-9/h4-5,9-11H,2-3,6-8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIMICSKEFHAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)

![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)







